N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Synthesis and Biological Activities
One application involves the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], derivatives that exhibit significant biological activities. An enantioselective organocatalytic approach allows for the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The asymmetric catalytic three-component 1,3-dipolar cycloaddition process yields spirooxindole derivatives, indicating a pathway to medicinal chemistry applications due to their high stereo- and regioselectivity. This approach opens new avenues for diversity-oriented synthesis with potential implications in drug discovery and development (Chen et al., 2009).
Anticholinergic Pyrrolidinoindolines Synthesis
Another research application is the development of a new route to anticholinergic pyrrolidinoindolines via asymmetric hydrovinylation. This process highlights the synthesis of enantiopure compounds that contribute to the broader understanding of chemical synthesis techniques, potentially impacting the design of new therapeutic agents with anticholinergic properties (Lim & RajanBabu, 2011).
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) showcases the compound's application in studying enzymatic inhibition. These compounds, with large lipophilic 4-substituents, are potent, competitive inhibitors of GAO, underscoring the potential for therapeutic applications targeting disorders related to GAO activity (Rooney et al., 1983).
Anticonvulsant Activity
The synthesis and evaluation of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents highlight the application in the development of new antiepileptic drugs (AEDs). These compounds demonstrate broad spectra of activity across several preclinical seizure models, offering insights into the development of safer and more effective treatments for epilepsy (Kamiński et al., 2015).
α1-Adrenergic Receptor Antagonists
Research on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists with uro-selective activity provides an application in the development of treatments for conditions such as benign prostatic hyperplasia. These compounds display high-to-moderate affinity for α1-adrenoceptor, indicating their potential as targeted therapies (Rak et al., 2016).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-18-5-7-19(8-6-18)34-24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUOLJZARAALNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.